2-Cyano-3-(dimethylamino)-2-butenamide

説明

“2-Cyano-3-(dimethylamino)-2-butenamide” is a chemical compound with the linear formula C7H10N2O2 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “2-Cyano-3-(dimethylamino)-2-butenamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but one common method involves stirring without solvent at room temperature . Another method involves stirring without solvent at a steam bath .

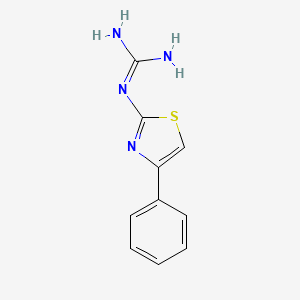

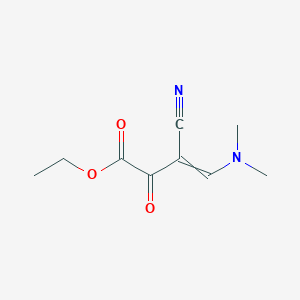

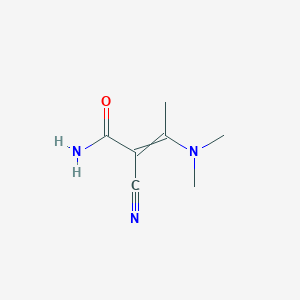

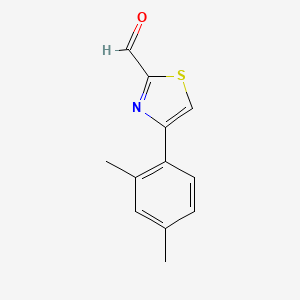

Molecular Structure Analysis

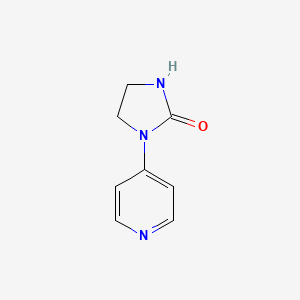

The molecular structure of “2-Cyano-3-(dimethylamino)-2-butenamide” is represented by the formula C7H10N2O2 . Its average mass is 156.182 Da and its monoisotopic mass is 156.089874 Da .

Chemical Reactions Analysis

“2-Cyano-3-(dimethylamino)-2-butenamide” is known to undergo various chemical reactions. For instance, it can participate in condensation and substitution reactions . It is also used as a reagent for the synthesis of functionalized 4-unsubstituted ethyl nicotinates and nicotinonitriles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-(dimethylamino)-2-butenamide” include a density of 1.1±0.1 g/cm^3, a boiling point of 295.5±30.0 °C at 760 mmHg, and a flash point of 132.5±24.6 °C . It has a molar refractivity of 39.6±0.3 cm^3 and a polar surface area of 64 Å^2 .

科学的研究の応用

Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3-(dimethylamino)-2-butenamide: is a crucial component in the development of dye-sensitized solar cells. Its structural and optoelectronic properties have been extensively studied to optimize its performance as a dye in DSSCs . The compound’s high molar extinction coefficient and simple synthesis process make it an attractive option for creating cost-effective and environmentally friendly solar cells.

Nonlinear Optical Materials

The molecule exhibits significant nonlinear optical properties due to its high dipole moment, polarizability, and hyperpolarizability. These characteristics suggest that 2-Cyano-3-(dimethylamino)-2-butenamide could be a promising candidate for applications in optical switches, modulators, and other photonic devices .

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis, particularly in the formation of biologically active compounds. Its cyano and amide groups are reactive sites that can undergo various chemical transformations, leading to the synthesis of novel heterocyclic structures .

Medicinal Chemistry

In the field of medicinal chemistry, 2-Cyano-3-(dimethylamino)-2-butenamide is used to create compounds with potential therapeutic applications. Its derivatives are being explored for their chemotherapeutic properties, aiming to develop new treatments for various diseases .

Material Science

Due to its favorable thermodynamic properties, this compound is being researched for its potential use in material science. It could contribute to the development of new materials with specific thermal and mechanical properties for industrial applications .

Vibrational Spectroscopy Analysis

The compound’s IR and Raman vibrational frequencies have been calculated, providing valuable data for the analysis of its molecular structure. This information is essential for understanding the behavior of the molecule under different conditions and can be used in various spectroscopic studies .

Environmental Science

Researchers are investigating the use of 2-Cyano-3-(dimethylamino)-2-butenamide in environmental science, particularly in the development of cleaner energy sources. Its role in DSSCs contributes to the diversification of energy sources, reducing reliance on fossil fuels .

Photonic Devices

The optoelectronic properties of 2-Cyano-3-(dimethylamino)-2-butenamide make it suitable for use in photonic devices. Its ability to interact with light can be harnessed in the design of devices that control and manipulate light for various technological applications .

将来の方向性

While specific future directions for “2-Cyano-3-(dimethylamino)-2-butenamide” are not mentioned in the search results, it is noted that this compound is used in various scientific and industrial applications . This suggests that it may continue to be a subject of interest in future research and development efforts.

作用機序

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with its targets, leading to various chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.

Result of Action

The result of the action of 2-Cyano-3-(dimethylamino)-2-butenamide is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action, efficacy, and stability of 2-Cyano-3-(dimethylamino)-2-butenamide can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide was carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature and reaction time can significantly influence the compound’s action.

特性

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)N)/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247500 | |

| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(dimethylamino)-2-butenamide | |

CAS RN |

120650-90-0 | |

| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120650-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-(dimethylamino)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)